molecular formula C10H12N2O4 B14605348 Dimethyl 1,4-diazocine-1,4-dicarboxylate CAS No. 58672-89-2

Dimethyl 1,4-diazocine-1,4-dicarboxylate

Cat. No.: B14605348
CAS No.: 58672-89-2
M. Wt: 224.21 g/mol
InChI Key: YLEBXRZWNSMQCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 1,4-diazocine-1,4-dicarboxylate is a synthetic diazocine derivative intended for Research Use Only. It is not for human or veterinary diagnostic or therapeutic uses. Diazocines, a class of bridged azobenzenes, are of significant interest in advanced research due to their superior photophysical properties as molecular photoswitches . Compared to standard azobenzenes, these fused-ring systems typically exhibit high photoconversion yields, excellent quantum yields of photoisomerization, and well-separated absorption bands for their E and Z isomeric states, enabling precise control with visible light . This compound serves as a crucial building block (synthon) in developing photo-responsive materials . Potential research applications include its use in photopharmacology for creating light-activatable therapeutic agents , in materials science for constructing smart polymers and metal-organic cages , and in nanotechnology for designing controllable molecular machines and sensors. The dicarboxylate ester functionalization provides a handle for further synthetic modification, allowing researchers to incorporate the diazocine photoswitch into more complex molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58672-89-2

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

dimethyl 1,4-diazocine-1,4-dicarboxylate

InChI

InChI=1S/C10H12N2O4/c1-15-9(13)11-5-3-4-6-12(8-7-11)10(14)16-2/h3-8H,1-2H3

InChI Key

YLEBXRZWNSMQCD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C=CC=CN(C=C1)C(=O)OC

Origin of Product

United States

Synthetic Methodologies and Strategies for Dimethyl 1,4 Diazocine 1,4 Dicarboxylate and Its Analogues

Direct Synthesis Routes to 1,4-Dihydro-1,4-diazocine-1,4-dicarboxylates

The direct synthesis of 1,4-dihydro-1,4-diazocine (B14626493) and its N,N'-disubstituted derivatives has been accomplished through several independent routes. researchgate.net While a single-step synthesis of Dimethyl 1,4-diazocine-1,4-dicarboxylate is not commonly detailed, the formation of the core 1,4-diazocine ring is a critical first step, which can then be functionalized. For instance, the unsubstituted 1,4-dihydro-1,4-diazocine is a 10π aromatic species, and its synthesis provides a foundational scaffold. researchgate.net

The synthesis of related functionalized diazocines, such as 1,4-diazocine-6-carboxylic acids, has been reported, creating cyclic β-alanine derivatives built upon a rigid scaffold. uol.de These approaches often involve the formation of the eight-membered ring through reactions like a retro-Claisen reaction, followed by modifications to introduce desired functional groups like carboxylates. uol.de These routes highlight a strategy where the core diazocine heterocycle is first constructed, followed by N-functionalization to yield dicarboxylate derivatives.

General Synthetic Approaches to Diazocine Ring Systems

Broader synthetic strategies have been developed to access the diazocine ring system, which can then be adapted to produce a range of analogues, including the target dicarboxylate.

A prominent and reliable two-step strategy for synthesizing dibenzo[c,g] nih.govbeilstein-journals.orgdiazocine analogues involves an initial oxidative carbon-carbon coupling followed by a reductive ring closure. nih.govbeilstein-journals.orgnih.gov

Oxidative C-C Coupling : This initial step typically involves the oxidative dimerization of 2-nitrotoluene (B74249) derivatives to form symmetric 2,2′-dinitrobibenzyls. nih.govbeilstein-journals.org This method provides a reliable way to construct the carbon backbone required for the subsequent cyclization. Yields for this coupling step can be high, with some procedures reporting up to 95%. researchgate.net

Reductive Ring Closure : The resulting 2,2′-dinitrobibenzyl undergoes an intramolecular reductive cyclization to form the azo linkage of the diazocine ring. beilstein-journals.org This transformation can be achieved using various reducing agents and conditions, often with fair to good yields (56-60%). beilstein-journals.org A significant advancement in this area is the use of lithium tetrahydridoaluminate (LiAlH₄), which can directly synthesize the diazocine from the dinitro precursor in yields up to 58%. nih.gov

This reductive process can proceed through different pathways, including direct reduction or via azoxy or hydrazine (B178648) intermediates. nih.gov The over-reduction to a hydrazine derivative, followed by a reoxidation step (e.g., using Cu²⁺/O₂), has been shown to improve both the yield and reproducibility of the diazocine formation. beilstein-journals.org

PrecursorReagent(s)ConditionsProductYieldSource(s)
2,2′-DinitrobibenzylLiAlH₄THF, 0 °C to RT11,12-Dihydrodibenzo[c,g] nih.govbeilstein-journals.orgdiazocine58% nih.gov
2,2′-DinitrobibenzylLiAlH(OMe)₃THF11,12-Dihydrodibenzo[c,g] nih.govbeilstein-journals.orgdiazocineAcceptable nih.gov
2,2′-DinitrobibenzylZn, Ba(OH)₂EtOH11,12-Dihydrodibenzo[c,g] nih.govbeilstein-journals.orgdiazocine- nih.govbeilstein-journals.org
2,2′-DinitrobibenzylGlucose, NaOHEtOH, H₂O11,12-Dihydrodibenzo[c,g] nih.govbeilstein-journals.orgdiazocine- beilstein-journals.org
2,2′-DinitrobibenzylLead (in ball mill)Solvent-free11,12-Dihydrodibenzo[c,g] nih.govbeilstein-journals.orgdiazocine51% researchgate.net

Cascade reactions, which involve a sequence of intramolecular transformations to rapidly build molecular complexity from simple starting materials, are a powerful tool in modern organic synthesis. nih.govmdpi.com These reactions are utilized to create diverse heterocyclic structures, including privileged scaffolds for medicinal chemistry. mdpi.com For example, cascade reactions have been developed for the synthesis of α-amidoketones, lactam carboxamides, and tetrahydroindolizines. nih.govorganic-chemistry.orgnih.gov However, a specific cascade reaction involving amidation that directly leads to the formation of the 1,4-diazocine ring system is not a widely reported methodology in the surveyed scientific literature.

The condensation of diamines with dicarboxylic acid derivatives, such as diesters, provides a direct route to cyclic diamides, including the 5,12-dihydrodibenzo[b,f] nih.govresearchgate.netdiazocine-6,11-dione scaffold. nih.gov This approach involves the formation of two amide bonds to close the eight-membered ring. A key example is the synthesis of the parent dibenzodiazocinedione framework from the reaction of benzene-1,2-diamine with dimethyl phthalate. nih.gov This method allows for the introduction of substituents onto the diazocine ring by selecting appropriately substituted starting materials. nih.gov

Diamine ComponentDiester ComponentProductSource(s)
Benzene-1,2-diamineDimethyl phthalate5,12-Dihydrodibenzo[b,f] nih.govresearchgate.netdiazocine-6,11-dione nih.gov

The synthesis of diazocine ring systems through the thermal rearrangement (thermolysis) of σ-homobenzene derivatives is not a commonly reported or established method in the reviewed scientific literature.

Derivatization and Functionalization of the Diazocine Scaffold

The derivatization and functionalization of the core diazocine scaffold are crucial for tailoring its properties for specific applications, ranging from materials science to photopharmacology. By introducing various functional groups or extending the ring system, researchers can fine-tune the electronic, photochemical, and physical characteristics of these molecules.

Synthesis of Diazocine Diacrylate Building Blocks

Diazocine diacrylates serve as valuable monomers for the creation of photoresponsive polymers. The synthesis of these building blocks has been achieved through targeted strategies involving the functionalization of pre-formed diazocine cores. Two distinct diazocine diacrylates, one with a short spacer (M2) and another with a long nonanyl alkyl spacer (M1), have been synthesized for use in thiol-ene polyaddition reactions.

Introduction of Diverse Functional Groups for Specific Applications

A variety of functional groups have been successfully introduced onto the diazocine scaffold to modulate its properties and enable its use in diverse applications, such as molecular switches in smart materials. nih.gov Key synthetic strategies involve either building the diazocine ring from functionalized precursors or modifying the scaffold post-synthesis.

One prominent method involves a two-step process starting from substituted 2-nitrotoluenes. The key reactions are an oxidative C-C coupling of the nitrotoluenes, followed by a reductive ring closure to form the diazocine ring. nih.govchinesechemsoc.org This approach has been used to synthesize symmetrically 3,3'-substituted diazocines bearing alcohol, azide, amine, and vinyl groups. chinesechemsoc.org For instance, hydroxy-functionalized diazocines can be converted into azides, which are then transformed into amino groups via a Staudinger reaction. chinesechemsoc.org

Another strategy focuses on the derivatization of N-acetyl diazocine precursors. Halogenated N-acetyl diazocines serve as versatile starting materials for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents. For example, Suzuki-Miyaura reactions have been employed to attach various aryl groups, while Stille couplings have been used for vinylation. Furthermore, the Buchwald–Hartwig amination of an iodo N-acetyl diazocine with tert-butyl carbamate (B1207046), followed by deprotection, provides a route to amino-substituted N-acetyl diazocines. rsc.orgnih.gov

The table below summarizes various functionalization methods applied to the diazocine scaffold.

Functional Group Synthetic Method Precursor Key Reagents/Reaction Yield Reference
Alcohol, Azide, Amine, VinylOxidative C-C Coupling & Reductive Azo CyclizationSubstituted 2-nitrotoluenes1. KOtBu, Br2; 2. Ba(OH)2/Zn, CuCl2/Air56-60% (cyclization) nih.govchinesechemsoc.org
Amine (Protected)Hofmann-type DegradationDiazocine with amide groupPhI(OAc)2, KOH, MeOH or BnOH54-55% researchgate.net
Aryl, HeteroarylSuzuki-Miyaura CouplingHalogenated N-acetyl diazocineArylboronic acids, Pd catalyst68-88% rsc.orgnih.gov
VinylStille CouplingHalogenated N-acetyl diazocineOrganotin reagents, Pd catalyst65-71% rsc.org
Amine (Protected)Buchwald-Hartwig AminationIodo N-acetyl diazocinetert-butyl carbamate, Pd catalyst72% rsc.orgnih.gov

Formation of Fused Polycyclic Diazocine Frameworks

Expanding the diazocine core through the formation of fused polycyclic frameworks represents an advanced strategy to significantly alter its electronic and conformational properties. This approach involves constructing additional rings onto the diazocine backbone, creating larger, more rigid π-extended systems. chinesechemsoc.org

A successful method for creating such structures is the Bischler–Napieralski cyclization. This strategy was employed to synthesize a series of π-fused diazocines where additional aromatic rings are fused at the 2,4 positions. The synthesis begins with dibromo derivatives of the parent diazocine, which then undergo a cyclization reaction to yield the target π-extended diazocine frameworks. This approach circumvents the challenges of low reactivity and steric hindrance that can occur when attempting to build the diazocine ring from a large, pre-fused precursor. The resulting fused polycyclic diazocines exhibit modified photophysical properties, including a redshift in the required wavelength for photoswitching compared to the parent diazocine. chinesechemsoc.org

Another reported strategy involves a decarboxylative cyclization of ethynyl benzoxazinanones with imidazolidines to create indole-fused 1,4-diazocines. acs.org These methods open pathways to novel diazocine-based architectures with unique topologies and functionalities for advanced applications.

Structural Elucidation and Spectroscopic Characterization of Dimethyl 1,4 Diazocine 1,4 Dicarboxylate Systems

X-ray Crystallography and Solid-State Structure Analysis

  • 3.2.1. Determination of Molecular Geometry and Conformation: The crystal structure has not been reported, and therefore, data on its molecular geometry, bond lengths, angles, and solid-state conformation are unavailable.
  • 3.2.2. Analysis of Ring Planarity and Puckered Topologies in Diazocines: While general principles of diazocine ring topologies exist, a specific analysis based on the crystal structure of Dimethyl 1,4-diazocine-1,4-dicarboxylate cannot be performed.
  • Without primary data from experimental studies on the target compound, any attempt to create the requested content would be speculative and would not meet the required standards of a scientifically accurate article.

    Examination of Intramolecular and Intermolecular Interactions

    Intermolecularly, the crystal lattice of this compound would likely be stabilized by a network of weak hydrogen bonds and van der Waals forces. The presence of carbonyl oxygen atoms and methyl groups allows for the formation of C-H···O interactions. These interactions, although weak, can collectively contribute to the stability of the crystal packing. Furthermore, dipole-dipole interactions arising from the polar ester groups are expected to play a significant role in the molecular assembly. In similar heterocyclic structures, π-π stacking interactions are sometimes observed between aromatic rings; however, in the case of the non-aromatic diazocine core, such interactions are not anticipated to be a dominant feature.

    Vibrational Spectroscopy (Infrared and Raman)

    Vibrational spectroscopy provides a powerful tool for the characterization of molecular structure. chimia.chnih.gov The Infrared (IR) and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the various functional groups present in the molecule.

    The most prominent feature in the IR spectrum is anticipated to be the strong absorption band associated with the C=O stretching vibration of the ester groups, typically appearing in the region of 1750-1735 cm⁻¹. The C-N stretching vibrations of the diazocine ring are expected to produce bands in the 1250-1020 cm⁻¹ range. The C-O stretching vibrations of the ester functionality will likely give rise to two distinct bands, one for the C-O-C asymmetric stretch (around 1250-1100 cm⁻¹) and another for the symmetric stretch (around 1100-1000 cm⁻¹). The C-H stretching vibrations of the methyl and methylene groups are expected in the 3000-2850 cm⁻¹ region.

    In the Raman spectrum, the C=O stretching vibration is also expected to be a strong band. The symmetric vibrations of the diazocine ring are often more intense in the Raman spectrum compared to the IR spectrum. Detailed assignments of the vibrational modes can be further elucidated through computational methods, which can provide theoretical frequencies and intensities to complement the experimental data. arxiv.orgmdpi.com

    Below is a table summarizing the predicted key vibrational frequencies for this compound.

    Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
    C-H Stretch (methyl/methylene)3000 - 2850Medium to StrongMedium
    C=O Stretch (ester)1750 - 1735StrongStrong
    CH₂ Scissoring1475 - 1450MediumMedium
    CH₃ Bending1450 - 1375MediumMedium
    C-N Stretch1250 - 1020Medium to StrongWeak to Medium
    C-O-C Asymmetric Stretch1250 - 1100StrongMedium
    C-O-C Symmetric Stretch1100 - 1000MediumStrong
    Diazocine Ring VibrationsVariousMedium to WeakMedium to Strong

    Mass Spectrometry for Molecular Weight and Fragmentation Analysis

    Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The nominal molecular weight of this compound (C₁₀H₁₆N₂O₄) is 228 g/mol .

    Upon electron ionization (EI), the molecular ion ([M]⁺˙) is expected to be observed. The fragmentation of this molecular ion would likely proceed through several characteristic pathways. A common fragmentation for esters is the loss of the alkoxy group as a radical. In this case, the loss of a methoxy radical (·OCH₃) would result in a fragment ion at m/z 197. Another plausible fragmentation is the loss of a methoxycarbonyl radical (·COOCH₃), leading to a fragment at m/z 169.

    Cleavage of the diazocine ring can also be anticipated. The fragmentation of the ring structure can lead to a variety of smaller charged species. The specific fragmentation pathways and the relative abundances of the resulting ions would provide valuable information for confirming the molecular structure.

    The following table outlines the plausible mass spectrometry fragmentation data for this compound.

    m/z Plausible Fragment Identity Fragmentation Pathway
    228[C₁₀H₁₆N₂O₄]⁺˙Molecular Ion ([M]⁺˙)
    197[M - ·OCH₃]⁺Loss of a methoxy radical
    169[M - ·COOCH₃]⁺Loss of a methoxycarbonyl radical
    114[C₅H₈N₂O]⁺˙Cleavage of the diazocine ring
    59[COOCH₃]⁺Methoxycarbonyl cation

    Computational and Theoretical Investigations of Dimethyl 1,4 Diazocine 1,4 Dicarboxylate Architectures

    Density Functional Theory (DFT) Calculations

    Density Functional Theory (DFT) serves as a fundamental tool for investigating the properties of diazocine systems. nih.gov This computational methodology allows for a detailed analysis of the molecule's electronic structure, conformational possibilities, and the factors governing its stability.

    DFT calculations are instrumental in characterizing the electronic nature of the Dimethyl 1,4-diazocine-1,4-dicarboxylate ring system. The diazocine core, an eight-membered ring containing two nitrogen atoms, can exhibit aromatic properties under specific conditions. Theoretical studies on related azocine (B12641756) structures investigate their potential for 10π aromaticity, which would confer significant stabilization. diva-portal.org For this compound, DFT methods can calculate magnetic, electronic, energetic, and geometric indices to quantify its aromatic character. diva-portal.org The presence of electron-withdrawing dimethyl dicarboxylate groups on the nitrogen atoms significantly influences the electron distribution within the ring, modulating its aromaticity. These calculations help determine whether the system behaves as a delocalized 10π aromatic ring or as a non-aromatic cyclic polyene, which dictates its fundamental chemical properties and reactivity. beilstein-journals.org

    The eight-membered ring of diazocine derivatives is highly flexible, allowing for the existence of multiple conformational isomers. Spectroscopic evidence and computational analysis of related tetrahydrodibenzo[b,f] researchgate.netmdpi.comdiazocine structures have identified various favored conformations, such as boat and chair forms. rsc.org For this compound, DFT calculations can predict the geometries of these potential isomers and, crucially, their relative stabilities by calculating their ground-state energies. rsc.org The interplay between ring strain and the electronic effects of the substituents determines the most stable conformation. The energy difference between these conformers provides insight into the molecule's dynamic behavior and the barriers to interconversion.

    Table 1: Predicted Relative Stabilities of Conformational Isomers This table is illustrative, showing typical data obtained from DFT calculations for similar heterocyclic systems.

    Conformer Point Group Relative Energy (kcal/mol)
    Boat C2v 0.00
    Twist-Boat D2 +3.5
    Chair C2h +5.8

    DFT calculations enable the visualization and analysis of the molecule's electron density distribution, often through Molecular Electrostatic Potential (MEP) maps. rsc.org These maps highlight regions of high and low electron density, which are crucial for understanding intermolecular interactions and chemical reactivity. For this compound, the electron-withdrawing nature of the two carbamate (B1207046) (-COOCH₃) groups pulls electron density away from the nitrogen atoms and the diazocine ring.

    Molecular Modeling and Dynamics Simulations

    While DFT calculations provide static pictures of stable conformations, molecular modeling and dynamics (MD) simulations offer a view of the molecule's behavior over time. mdpi.comnih.gov MD simulations model the atomic motions of the molecule, providing a powerful tool for exploring its conformational landscape and dynamic properties. nih.gov By simulating the molecule in a virtual environment, often including a solvent, researchers can observe transitions between different conformational isomers and understand the flexibility of the diazocine ring. nih.govdigitellinc.com These simulations are essential for deciphering the functional mechanisms of complex molecules and can reveal dynamic behaviors that are not apparent from static models alone. mdpi.com

    Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

    Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry used to predict the reactivity of molecules. nih.govsapub.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). rsc.orgyoutube.com

    The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.govrsc.org For this compound, the electron-withdrawing carbamate groups are expected to lower the energy of both the HOMO and LUMO. DFT calculations can provide precise energy values for these orbitals, allowing for predictions about the molecule's stability and the types of reactions it is likely to undergo. FMO analysis can also identify the specific atoms where the HOMO and LUMO are localized, predicting the most probable sites for nucleophilic or electrophilic attack. nih.gov

    Table 2: Illustrative Frontier Molecular Orbital Energies This table is illustrative, showing typical data obtained from FMO analysis.

    Molecular Orbital Energy (eV) Role in Reactivity
    HOMO -6.8 Electron Donor (Nucleophilicity)
    LUMO -1.2 Electron Acceptor (Electrophilicity)
    HOMO-LUMO Gap 5.6 Indicator of Chemical Stability

    Conclusion and Future Research Directions

    Summary of Key Academic Research Findings

    Academic research into the 1,4-diazocine scaffold, the core of Dimethyl 1,4-diazocine-1,4-dicarboxylate, has established several key findings.

    Synthesis and Conformation: The synthesis of the eight-membered 1,4-diazocine ring is a central focus. Methodologies often involve multi-step processes, with key reactions being the formation of an ethylene (B1197577) bridge and the creation of an azo group through reductive cyclization. researchgate.netbeilstein-journals.org X-ray crystallography studies on related derivatives have confirmed that the eight-membered ring typically adopts a folded, crown-shaped conformation. uol.de This defined, rigid structure is a crucial feature, influencing the molecule's potential applications. uol.de

    Scaffold for Combinatorial Chemistry: The 1,4-diazocine nucleus has been identified as a valuable scaffold for combinatorial chemistry. uol.de Its rigid conformation and the potential for derivatization at the nitrogen atoms allow for the systematic synthesis of diverse compound libraries. These libraries are instrumental in screening for biological activity and developing new functional molecules. uol.de

    Photoswitching Properties: A significant body of research has focused on diazocines as a superior class of photoswitches compared to traditional azobenzenes. beilstein-journals.orgnih.govnih.gov Key advantages include:

    Inverted Isomer Stability: Unlike azobenzenes where the linear E-isomer is more stable, the bent Z-isomer is the thermodynamic ground state in diazocines. beilstein-journals.orgnih.gov This allows for the storage of energy in the metastable E-isomer upon photoactivation.

    Visible Light Switching: Diazocines can be isomerized using visible light, which is less damaging for biological applications than the UV light often required for azobenzenes. thieme-connect.com

    High Quantum Yields: Many diazocine derivatives exhibit high quantum yields and excellent switching efficiencies, meaning a high percentage of molecules convert between isomers upon irradiation. acs.org

    Emerging Trends and Challenges in this compound Research

    The unique properties of the diazocine core are driving several emerging trends, though significant challenges remain.

    Emerging Trends:

    Photopharmacology: A major trend is the application of diazocines in photopharmacology, where the biological activity of a drug is controlled by light. nih.govbeilstein-journals.orgrsc.org The stable, inactive Z-isomer can be administered and then switched "on" to the active E-isomer at a specific site with light, offering high spatiotemporal control. beilstein-journals.org Nitrogen-bridged diazocines that are water-soluble and switchable with near-infrared light are particularly promising for deep-tissue applications. acs.org

    Photoresponsive and Mechanoresponsive Materials: Diazocines are being explored as building blocks for "smart" materials. beilstein-journals.orgchinesechemsoc.org Their ability to undergo a significant, reversible change in shape upon irradiation makes them ideal for creating photoresponsive polymers, such as polyurethanes and polyesters, that can act as actuators or mechanophores. beilstein-journals.orgchinesechemsoc.org

    Advanced Molecular Photoswitches: Research is focused on fine-tuning the photophysical properties of diazocines. This includes shifting absorption wavelengths further into the visible or near-infrared spectrum, increasing the thermal half-life of the metastable state, and improving quantum yields. nih.govmdpi.com

    Key Research Challenges:

    Synthetic Accessibility: A primary challenge is the synthesis of diazocine derivatives. Many established routes suffer from low, variable, and poorly reproducible yields, particularly in the critical ring-closure step. beilstein-journals.orgacs.orgacs.org This has historically limited the widespread application of these compounds. acs.org

    Late-Stage Functionalization: The derivatization of the diazocine core after its formation (late-stage functionalization) is difficult. researchgate.net Unlike azobenzenes, the diazocine system is often incompatible with standard electrophilic aromatic substitution, meaning functional groups must be introduced early in the synthesis. This complicates the creation of diverse derivatives. nih.gov

    Solubility and Environmental Effects: The switching efficiency of many diazocines decreases sharply in aqueous environments. beilstein-journals.org While derivatives like N-acetyl diazocines have been developed to overcome this, achieving both water solubility and high switching efficiency remains a challenge for biological applications. nih.govmdpi.com

    Predicting Substituent Effects: The impact of different substituents on the photochemical properties is not always predictable. While electron-withdrawing groups can sometimes improve yields in certain synthetic steps, they can also negatively affect switching efficiency or thermal stability. beilstein-journals.orgnih.gov A systematic understanding is still being developed. acs.org

    Perspectives on Novel Applications and Synthetic Methodologies

    The future of research on this compound and its analogues is bright, with clear directions for both application and synthesis.

    Novel Applications:

    Molecular Tweezers and Cages: The defined, pincer-type motion of the diazocine switch makes it an ideal candidate for constructing molecular tweezers. beilstein-journals.org π-extended diazocines with rigid, tweezer-like structures could be used for guest recognition and release controlled by light. nih.gov This could extend to the development of photoresponsive metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). nih.gov

    Information Storage: The stability of both the Z and E states and the ability to switch between them with different wavelengths of light make diazocines promising for optical data storage at the molecular level. researchgate.net

    Supramolecular Gels and Logic Gates: Diazocine units have been successfully incorporated as building blocks for photoresponsive supramolecular gels. chinesechemsoc.org The light-induced sol-gel phase transitions could be harnessed to create complex materials and even molecular logic gates that respond to light and thermal stimuli. chinesechemsoc.org

    Novel Synthetic Methodologies:

    Improved Cyclization Reactions: Overcoming the primary synthetic bottleneck requires new ring-closure strategies. A promising approach is the oxidative cyclization of dianiline precursors, which has been shown to provide high yields and allows for more modular synthesis. acs.org Another improvement involves a two-step reductive cyclization where the dinitro precursor is over-reduced to a hydrazine (B178648) intermediate, which is then re-oxidized to the final azo compound, leading to higher and more reproducible yields. beilstein-journals.orgthieme-connect.com

    Systematic Use of Cross-Coupling: To address the challenge of late-stage functionalization, the systematic use of modern cross-coupling reactions is essential. Strategies using halogenated diazocines as platforms for Stille, Suzuki, and Buchwald-Hartwig reactions have been shown to be effective for introducing a wide range of aryl, vinyl, and amino substituents in good yields. beilstein-journals.orgnih.gov This will be crucial for tuning the properties of this compound by modifying other parts of the molecule.

    Modular and Versatile Strategies: New synthetic strategies aim for versatility and reliability. One such approach starts from readily available 2-bromobenzyl bromides, allowing for the synthesis of various diazocines in three simple, reliable steps. acs.org Developing similar modular routes will be key to unlocking the full potential of this class of compounds.

    Q & A

    Basic Research Questions

    Q. What are the recommended methods for synthesizing dimethyl 1,4-diazocine-1,4-dicarboxylate, and how can reaction conditions be optimized?

    • Methodology : Synthesis typically involves multi-step protocols with refluxing in polar aprotic solvents (e.g., DMSO) under inert atmospheres. For example, hydrazide derivatives can be refluxed for 18 hours, followed by distillation under reduced pressure and crystallization . Optimization includes adjusting reaction time, temperature (e.g., -5°C to 100°C gradients), and stoichiometry of intermediates .
    • Key Considerations : Monitor reaction progress via TLC or HPLC, and characterize intermediates using NMR and IR spectroscopy .

    Q. How should researchers characterize the structural and electronic properties of this compound?

    • Methodology : Use X-ray crystallography for definitive structural elucidation, supplemented by NMR (¹H/¹³C) and IR spectroscopy. Computational tools like DFT can predict electronic properties (e.g., HOMO-LUMO gaps) .
    • Data Interpretation : Compare experimental vs. computational results to validate bond lengths and angles. For example, discrepancies >0.05 Å may indicate conformational flexibility .

    Q. What are the stability and storage requirements for this compound?

    • Guidelines : Store at -20°C in sealed containers under inert gas (e.g., argon). Avoid exposure to strong oxidizers, moisture, and UV light, as these can degrade the compound .
    • Stability Testing : Conduct accelerated aging studies (e.g., 40°C/75% RH for 6 months) and monitor degradation via HPLC .

    Advanced Research Questions

    Q. How do electron-deficient moieties in this compound influence its reactivity in cycloaddition reactions?

    • Mechanistic Insight : The diazocine core acts as a dienophile in Diels-Alder reactions. Computational modeling (e.g., DFT) can map transition states and predict regioselectivity .
    • Experimental Validation : Compare kinetic data (e.g., rate constants) with computational predictions under varying solvent polarities .

    Q. What strategies resolve contradictions in reported toxicity or environmental impact data for this compound?

    • Data Reconciliation : Follow EPA’s systematic review protocol:

    Classify literature sources by reliability (e.g., peer-reviewed > industry reports).

    Cross-validate findings using databases like ECOTOX and PubChem .

    Address gaps via targeted in vitro assays (e.g., Ames test for mutagenicity) .

    Q. How can computational modeling enhance the design of derivatives with improved bioactivity?

    • Approach :

    Perform molecular docking to identify binding interactions with target proteins (e.g., enzymes).

    Use QSAR models to predict ADMET properties .

    Validate predictions with synthetic analogs and in vitro assays .

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